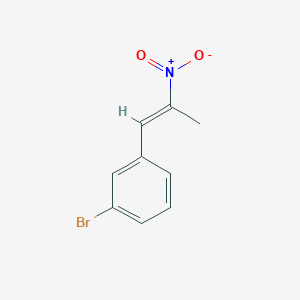

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYKNVSMWCPXES-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)Br)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Control in Transformations of E 1 Bromo 3 2 Nitroprop 1 Enyl Benzene

Conformation and Configurational Stability (E/Z Isomerism)

The designation (E) in (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene specifies the geometry of the alkene double bond. This nomenclature is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the substituents on each carbon of the double bond. libretexts.orgscribd.com For the C1 of the propene chain, the 3-bromophenyl group has a higher priority than the hydrogen atom. For the C2, the nitro group (-NO2) has a higher priority than the methyl group (-CH3). The (E) isomer, from the German entgegen meaning "opposite," is the configuration where the two higher-priority groups (the 3-bromophenyl ring and the nitro group) are on opposite sides of the double bond. quora.com

The alternative configuration is the (Z) isomer, from the German zusammen meaning "together," where these groups would be on the same side. The stability of the (E) configuration is generally greater due to reduced steric hindrance between the bulky substituents. Interconversion between E and Z isomers is typically restricted due to the high energy barrier for rotation around the C=C double bond, but can sometimes be induced photochemically. researchgate.net

| Compound | Key Dihedral/Torsion Angle (°C) | Planarity Note | Reference |

|---|---|---|---|

| (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene | 7.31 (3)° (Benzene ring to C=C plane) | Nearly planar conformation. | nih.gov, researchgate.net |

| (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene | -57.7 (3)° (Cphenyl—Cphenyl—C=C) | Significant twist from planarity. | researchgate.net |

Strategies for Enantioselective Synthesis and Derivatization

The nitroalkene moiety in this compound is a powerful functional group, acting as an excellent Michael acceptor and a versatile precursor for other functionalities. Harnessing this reactivity in an enantioselective manner is a key goal for synthesizing chiral molecules.

Chiral Catalyst Design for Asymmetric Transformations

Asymmetric catalysis is the foremost strategy for achieving enantioselectivity in reactions involving prochiral substrates like nitroalkenes. The design of the chiral catalyst is paramount, as it creates a chiral environment that directs the approach of the incoming nucleophile to one of the two enantiotopic faces of the double bond.

A variety of catalyst classes have proven effective for asymmetric transformations of nitroalkenes and related substrates:

Chiral Organocatalysts: Prolinol derivatives and Cinchona alkaloids are frequently used to catalyze asymmetric Michael additions to nitroalkenes. mdpi.com These catalysts often operate through hydrogen bonding or iminium/enamine intermediates to control the stereochemical outcome.

Chiral Metal Complexes: Transition metal complexes featuring chiral ligands are widely employed. For example, cationic Rh(I) complexes with chiral bisphosphine ligands like (R)-H8-BINAP have been used for enantioselective [2+2+2] cycloadditions involving alkene functionalities. nih.gov

Chiral Brønsted Acids and Bases: Chiral phosphoric acids and their derivatives can act as powerful catalysts, activating the nitroalkene through hydrogen bonding while controlling the orientation of the reactants in the transition state. mdpi.com

Biomimetic Catalysts: Inspired by nature, chiral NAD(P)H analogues have been designed for biomimetic asymmetric reductions of activated alkenes, offering a catalytic approach to chiral reduction. dicp.ac.cn

The choice of catalyst depends on the specific transformation, with the steric and electronic properties of the catalyst being fine-tuned to maximize both reactivity and enantioselectivity. nih.gov

| Catalyst Type | Example Catalyst | Applicable Reaction Type | Mode of Action | Reference |

|---|---|---|---|---|

| Chiral Diols | (S)-VANOL, (S)-VAPOL | Asymmetric Petasis Reaction | Forms chiral boronate ester intermediate. | nih.gov |

| Chiral Phosphoric Acids | TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Asymmetric Mannich Reaction | Activates electrophile via H-bonding. | mdpi.com |

| Rh(I) Complexes | Cationic Rh(I)/(R)-H8-BINAP | Enantioselective [2+2+2] Cycloaddition | Creates chiral pocket around metal center. | nih.gov |

| Biomimetic Models | Planar-chiral NAD(P)H analogues (FENAM) | Asymmetric Alkene Reduction | Mimics coenzyme-mediated hydride transfer. | dicp.ac.cn |

Control of Diastereoselectivity in Multi-Component Reactions

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing structural elements of all components, are highly efficient for building molecular complexity. When these reactions generate multiple stereocenters, controlling the diastereoselectivity is crucial.

For a substrate like this compound, MCRs can lead to complex adducts with high levels of stereocontrol:

[3+2] Cycloadditions: The reaction of nitroalkenes with 1,3-dipoles, such as nitrones, can proceed with complete regio- and stereoselectivity. nih.gov The substitution pattern on the nitroalkene can significantly influence the stereochemical outcome, allowing for the selective formation of one diastereomer out of several possibilities. nih.gov

Catalytic Cascade Reactions: Nickel-catalyzed four-component reactions have been developed to synthesize polysubstituted 1,3-dienes from terminal alkynes, aryl boroxines, and perfluoroalkyl iodides. nih.gov Such methods demonstrate excellent regioselectivity and exclusive stereoselectivity, providing a modular strategy for creating complex structures with defined stereochemistry. nih.gov

Asymmetric Petasis Reactions: The condensation of boronic acids, amines, and α-keto esters can be rendered asymmetric by using chiral catalysts, such as chiral biphenols. nih.gov This approach allows for the construction of chiral α-amino acids, and the principles could be extended to reactions involving nitroalkene-derived substrates.

Mechanistic Basis for Stereochemical Outcomes

Understanding the mechanism of a stereoselective reaction is key to its optimization and broader application. The stereochemical outcome is determined by the relative energies of the various diastereomeric transition states leading to the products.

In catalyst-controlled asymmetric reactions, the catalyst and substrates form a transient complex. Non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, within this complex orient the reactants in a specific way. This pre-organization lowers the energy of one transition state relative to all others, leading to the preferential formation of a single stereoisomer.

For cycloaddition reactions, the stereochemical course can often be explained by frontier molecular orbital (FMO) theory and more advanced computational models. Density Functional Theory (DFT) calculations are a powerful tool for analyzing the reaction mechanism and rationalizing the observed regio- and stereoselectivity. nih.gov These theoretical studies can map the potential energy surface of the reaction, identify the lowest-energy transition states, and explain why a particular diastereomer is formed. For example, in the [3+2] cycloaddition of nitrones to a nitroalkene, DFT can elucidate the preferred pathway, confirming experimental observations of high stereoselectivity. nih.gov This synergy between experimental results and theoretical calculations provides a deep understanding of the factors that govern stereochemical outcomes.

Computational Chemistry and Mechanistic Elucidation Studies

Density Functional Theory (DFT) Investigations of Reaction Pathways

DFT calculations are widely employed to map the potential energy surfaces of chemical reactions, enabling the detailed study of reaction pathways for molecules like "(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene." These investigations are crucial for understanding the intricate details of bond-forming and bond-breaking processes.

A key aspect of studying reaction mechanisms with DFT is the localization and characterization of transition states (TSs), which are first-order saddle points on the potential energy surface. For reactions involving nitroalkenes, such as cycloadditions, DFT calculations can elucidate whether the mechanism is concerted (one-step) or stepwise (involving intermediates).

In the context of cycloaddition reactions, which are common for nitroalkenes, DFT studies on analogous systems have shown that the nature of the transition state can be highly dependent on the reactants and reaction conditions. For instance, in [3+2] cycloadditions of nitroalkenes with various dipoles, the transition states are often found to be asynchronous, meaning that the formation of the two new sigma bonds is not simultaneous. All attempts to locate hypothetical zwitterionic intermediates in some of these reactions have been unsuccessful, suggesting a one-step polar mechanism. nih.govnih.gov

The characterization of a transition state is confirmed by frequency calculations, where a genuine TS possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometric parameters of the transition state, such as the lengths of the forming and breaking bonds, provide valuable information about the structure of the activated complex.

Table 1: Representative Geometric Parameters of a Calculated Transition State for a [3+2] Cycloaddition of a Nitroalkene (Illustrative)

| Parameter | Value (Å) | Description |

| Cα-C(dipole) | 2.25 | Length of the forming C-C bond |

| Cβ-O(dipole) | 2.10 | Length of the forming C-O bond |

| N-O(dipole) | 1.35 | Length of a bond within the dipole |

| C=C(nitroalkene) | 1.38 | Length of the double bond in the nitroalkene moiety |

Note: This table presents illustrative data based on typical DFT calculations for cycloaddition reactions of nitroalkenes and does not represent specific experimental results for the title compound.

DFT calculations are highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions. For reactions of unsymmetrical reagents like "this compound," multiple regioisomeric and stereoisomeric products are often possible. By calculating the activation energies for all possible pathways, the most favorable route can be identified.

For example, in the [3+2] cycloaddition of a nitroalkene with a nitrone, DFT calculations can determine whether the "4-nitro" or "5-nitro" substituted cycloadduct is the kinetically favored product. Studies on similar systems have shown that the attack of the most nucleophilic atom of the dipole to the most electrophilic carbon atom of the nitroalkene is a key factor in determining regioselectivity. researchgate.net The stereoselectivity (e.g., endo vs. exo in Diels-Alder reactions) is also determined by comparing the activation barriers of the respective transition states.

Table 2: Calculated Activation Energies for Different Regioisomeric Pathways in a Model Nitroalkene Reaction (Illustrative)

| Pathway | Regioisomer | Activation Energy (kcal/mol) |

| Path A | 4-Nitro substituted | 15.2 |

| Path B | 5-Nitro substituted | 18.5 |

Note: This table provides hypothetical data to illustrate how DFT is used to predict regioselectivity. The values are not specific to the title compound.

To gain a deeper understanding of the electronic nature of a reaction, DFT calculations are used to analyze the Global Electron Density Transfer (GEDT) and the Frontier Molecular Orbitals (FMOs). The GEDT quantifies the net charge transfer between the reactants at the transition state. A significant GEDT value is indicative of a polar reaction mechanism. In many reactions involving nitroalkenes, the polar nature is a dominant feature, as the nitro group renders the double bond highly electrophilic. nih.govmdpi.com

FMO theory provides a qualitative understanding of reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is a critical factor; a smaller gap generally leads to a more favorable interaction and a lower activation barrier. For "this compound," the LUMO is expected to be low in energy due to the electron-withdrawing nitro group, making it a good electrophile.

Table 3: Frontier Molecular Orbital Energies and GEDT for a Model Nitroalkene Reaction (Illustrative)

| Parameter | Value | Unit |

| HOMO (Nucleophile) | -6.5 | eV |

| LUMO (Electrophile - Nitroalkene) | -2.1 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| GEDT at Transition State | 0.18 | e |

Note: This table contains representative values from DFT calculations on related systems to demonstrate the concepts of FMO analysis and GEDT.

Quantum Chemical Calculations for Catalytic Cycle Understanding

Quantum chemical calculations are indispensable for elucidating the mechanisms of catalyzed reactions. nih.govresearchgate.netchemrxiv.orgscispace.com For reactions involving "this compound" that are promoted by a catalyst, DFT can be used to model the entire catalytic cycle. This includes the initial interaction of the substrate with the catalyst, the formation of key intermediates, the transition state for the rate-determining step, and the final product release and catalyst regeneration.

Table 4: Key Intermediates and Transition States in a Model Catalytic Cycle (Illustrative)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants + Catalyst | Starting materials | 0.0 |

| Intermediate 1 | Substrate-catalyst complex | -5.2 |

| Transition State 1 | Rate-determining transition state | +12.8 |

| Intermediate 2 | Product-catalyst complex | -10.1 |

| Products + Catalyst | Final products and regenerated catalyst | -15.4 |

Note: This table illustrates a hypothetical energy profile for a catalyzed reaction to demonstrate the application of quantum chemical calculations in understanding catalytic cycles.

Synthetic Utility and Applications As a Building Block

Construction of Diverse Heterocyclic Compounds

The electrophilic nature of the carbon-carbon double bond in (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, enhanced by the conjugated nitro group, makes it an excellent substrate for cycloaddition and annulation reactions, providing access to a variety of heterocyclic frameworks.

Synthesis of Five-Membered Heterocycles

The reactivity of β-bromonitrostyrenes in [3+2] cycloaddition reactions is a well-established strategy for the synthesis of five-membered heterocycles. While specific examples utilizing the 3-bromo-substituted phenyl ring are less commonly documented, the general reactivity patterns of this class of compounds provide a strong indication of its synthetic potential.

Pyrrolidines: The reaction of this compound with azomethine ylides, generated in situ from the thermal or catalytic ring-opening of aziridines or the condensation of α-amino acids with aldehydes, is a viable route to highly substituted pyrrolidines. The reaction proceeds via a [3+2] cycloaddition, where the azomethine ylide acts as the three-atom component. Subsequent elimination of the bromo and nitro groups can lead to the formation of pyrroles.

Isoxazolines and Isoxazolidines: Nitrile oxides and nitrones, as 1,3-dipoles, readily undergo [3+2] cycloaddition reactions with activated alkenes. The reaction of this compound with various nitrile oxides would be expected to yield 3-aryl-4-bromo-4-nitro-5-(3-bromophenyl)isoxazolines. Similarly, cycloaddition with nitrones can afford substituted isoxazolidines. The regioselectivity of these reactions is governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole.

Oxadiazolines: While less common, the synthesis of oxadiazolines could potentially be achieved through reactions with diazo compounds, which can act as 1,3-dipoles.

Formation of Other N-, O-, and S-Heterocycles

The utility of this compound extends beyond five-membered rings to the synthesis of a variety of other nitrogen-, oxygen-, and sulfur-containing heterocycles. rsc.orgrsc.org

Pyrazoles: Reactions with diazoalkanes can lead to the formation of pyrazoles through a [3+2] cycloaddition followed by elimination of HBr and HNO2. rsc.org For instance, treatment with ethyl diazoacetate under catalyst-free conditions can furnish the corresponding pyrazole (B372694) derivatives. rsc.org

Pyrroles: A notable application of β-bromonitrostyrenes is in the synthesis of polysubstituted pyrroles. rsc.org A domino reaction with enaminones in water provides an efficient and environmentally friendly route to these heterocycles. organic-chemistry.org The reaction proceeds through a sequence of conjugate addition, protonation, tautomerization, intramolecular nucleophilic substitution, and subsequent elimination of the nitro group. organic-chemistry.org

Dihydrofurans and Dihydropyrans: Domino reactions with 1,3-dicarbonyl compounds or 4-hydroxycoumarins under basic conditions can yield bicyclic or tricyclic 2,3-dihydrofurans with high diastereoselectivity. rsc.org These reactions typically involve a Michael addition followed by an intramolecular SN2 reaction. rsc.org

Imidazoles and Thiazoles: The dielectrophilic nature of bromonitrostyrenes allows for their use in the synthesis of imidazoles from amidines and 2-iminothiazolines from 1,3-disubstituted thioureas. rsc.org

Access to Carbocyclic Systems

This compound also serves as a valuable synthon for the construction of carbocyclic frameworks, primarily through cycloaddition and Michael addition-initiated ring-closing reactions.

Cyclopropanes: The reaction of β-bromonitrostyrenes with stabilized nucleophiles, such as enamines derived from aldehydes and a chiral pyrrolidine (B122466) catalyst, can lead to the formation of enantioenriched cyclopropanes. rsc.org The mechanism involves a Michael addition followed by an intramolecular SN2 reaction with the elimination of the bromide ion. rsc.org

Cyclopentanes and Cyclobutanes: While direct [3+2] or [2+2] cycloadditions leading to cyclopentanes and cyclobutanes are less frequently reported for this specific substrate, its role as a Michael acceptor opens up possibilities for tandem reactions. For instance, a Michael addition of a suitable enolate could be followed by an intramolecular alkylation to form a five-membered ring.

Precursor for Advanced Organic Scaffolds

The functional handles present in this compound, namely the bromo, nitro, and alkene moieties, allow for its elaboration into more complex and advanced organic scaffolds. The bromo group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity. The nitroalkene unit can be transformed into a variety of other functional groups, expanding its synthetic utility. This makes the compound a valuable starting material for the synthesis of spirocyclic and polycyclic systems, which are of significant interest in medicinal chemistry. rsc.org

Integration in Cascade, Domino, and Multicomponent Reaction Sequences

The inherent reactivity of this compound makes it an ideal component for cascade, domino, and multicomponent reactions, enabling the rapid construction of complex molecules from simple precursors in a single operation. rsc.org

As previously mentioned, domino reactions are central to the synthesis of various heterocycles from this building block. For example, the synthesis of pyrroles from enaminones and dihydrofurans from 1,3-dicarbonyl compounds are classic examples of domino sequences initiated by a Michael addition. rsc.orgorganic-chemistry.org These reactions are highly efficient as they avoid the isolation of intermediates, saving time and resources. nih.gov The dielectrophilic character of bromonitroalkenes makes them excellent partners in such transformations. rsc.org

Functional Group Interconversions of the Nitro Moiety

The nitro group in this compound is not merely a directing and activating group but also a versatile functional handle that can be transformed into a variety of other functionalities, significantly enhancing the synthetic value of the molecule.

Reduction to Amines: The nitro group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Fe, SnCl₂ in HCl). wikipedia.org This transformation is fundamental in the synthesis of substituted anilines and other amino compounds.

Conversion to Carbonyls (Nef Reaction): The Nef reaction allows for the conversion of a primary or secondary nitroalkane to the corresponding aldehyde or ketone. wikipedia.orgorganicreactions.orgyoutube.comorganic-chemistry.orgyoutube.com This transformation typically involves the formation of a nitronate salt by treatment with a base, followed by acid hydrolysis. wikipedia.orgyoutube.comorganic-chemistry.org This reaction provides a powerful method for umpolung (reversal of polarity) of the carbon atom attached to the nitro group.

Other Transformations: The nitro group can also be converted to other functional groups such as oximes and hydroxylamines through controlled reduction. wikipedia.org

The following table summarizes the synthetic utility of this compound in the construction of various cyclic systems.

| Target Ring System | Reaction Type | Reactant Partner |

| Pyrrolidines | [3+2] Cycloaddition | Azomethine Ylides |

| Isoxazolines | [3+2] Cycloaddition | Nitrile Oxides |

| Isoxazolidines | [3+2] Cycloaddition | Nitrones |

| Pyrazoles | [3+2] Cycloaddition | Diazoalkanes |

| Pyrroles | Domino Reaction | Enaminones |

| Dihydrofurans | Domino Reaction | 1,3-Dicarbonyls |

| Cyclopropanes | Michael-SN2 | Enamines |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete picture of the atomic connectivity and stereochemistry can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons. The aromatic region for a 1,3-disubstituted benzene (B151609) ring typically displays a complex pattern. The vinylic proton's chemical shift and its coupling to the methyl group are diagnostic for the E-stereochemistry.

Aromatic Protons (δ ≈ 7.3-7.8 ppm): Four protons on the benzene ring will appear as distinct multiplets. The proton situated between the two electron-withdrawing bromo and nitropropenyl groups is expected to be the most deshielded.

Vinylic Proton (δ ≈ 8.0-8.3 ppm): The single proton on the carbon double bond (C=CH) is significantly deshielded due to the anisotropic effect of the nitro group. It is expected to appear as a quartet due to coupling with the three methyl protons.

Methyl Protons (δ ≈ 2.5 ppm): The three protons of the methyl group (CH₃) are attached to the double bond and will appear as a doublet, coupling with the single vinylic proton.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons (δ ≈ 122-136 ppm): Six signals are expected for the benzene ring carbons. The carbon atom directly bonded to the bromine (C-Br) will be shifted to approximately 122 ppm, while the carbon attached to the nitropropenyl group will be in the 135-136 ppm range.

Alkene Carbons (δ ≈ 135-150 ppm): The two sp² hybridized carbons of the double bond will have distinct chemical shifts, heavily influenced by the attached nitro group.

Methyl Carbon (δ ≈ 15 ppm): The sp³ hybridized carbon of the methyl group is expected to appear significantly upfield.

Predicted NMR Data Tables

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | ~7.3 - 7.8 | m (multiplet) | - |

| C=CH | ~8.1 | q (quartet) | ~7.0 |

| CH₃ | ~2.5 | d (doublet) | ~7.0 |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br | ~122.8 |

| Ar-C | ~126.0 - 135.0 |

| Ar-C (ipso to propenyl) | ~135.5 |

| C=CH | ~138.0 |

| C-NO₂ | ~148.0 |

| CH₃ | ~15.0 |

To confirm the assignments made from one-dimensional NMR, two-dimensional (2D) techniques are employed. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling relationships. wikipedia.org A COSY spectrum for this compound would be expected to show a cross-peak between the vinylic quartet and the methyl doublet, confirming their three-bond (vicinal) coupling. It would also reveal the coupling network among the four protons on the aromatic ring, helping to assign their specific positions. libretexts.org

HETCOR (Heteronuclear Correlation) or HSQC/HMQC: This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C). uvic.ca For this compound, a HETCOR or HSQC spectrum would show a cross-peak connecting the methyl proton signal (~2.5 ppm) to the methyl carbon signal (~15 ppm), the vinylic proton signal (~8.1 ppm) to its corresponding carbon signal (~138 ppm), and each aromatic proton signal to its respective carbon signal. This technique is invaluable for unambiguously assigning the carbon resonances.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. wikipedia.org

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.infoyoutube.com This results in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺) and for any fragment containing the bromine atom.

Key fragmentation pathways for nitrostyrene derivatives often involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. publish.csiro.au Cleavage of the relatively weak C-Br bond is also a common fragmentation pathway in bromo-aromatic compounds. youtube.commiamioh.edu

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. The calculated exact mass of the [M]⁺ ion of C₉H₈⁷⁹BrNO₂ is 240.9793. An HRMS measurement confirming this mass would provide strong evidence for the compound's elemental composition.

Predicted Mass Spectrometry Data Table

| Ion Formula | Description | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|---|

| [C₉H₈BrNO₂]⁺ | Molecular Ion [M]⁺ | 240.9793 | 242.9772 |

| [C₉H₈BrO]⁺ | Loss of NO | 210.9840 | 212.9819 |

| [C₉H₈Br]⁺ | Loss of NO₂ | 194.9891 | 196.9870 |

| [C₉H₈NO₂]⁺ | Loss of Br radical | 162.0555 | - |

| [C₇H₄Br]⁺ | Loss of C₂H₄NO₂ | 154.9527 | 156.9506 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While a crystal structure for the specific meta-isomer, this compound, is not available in the surveyed literature, the structure of the closely related para-isomer, (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene , has been determined. nih.govresearchgate.net The data from this analog provides valuable insight into the expected structural features.

The analysis of the para-isomer confirmed the trans (E) configuration of the double bond. It also revealed a nearly planar conformation, with a very small dihedral angle of 7.31° between the plane of the benzene ring and the mean plane of the C=C double bond. researchgate.net The crystal structure was shown to be stabilized by short intermolecular Br···O contacts. researchgate.net It is highly probable that the meta-isomer would exhibit similar fundamental structural characteristics, including the E-configuration and a high degree of planarity.

Crystallographic Data for the Analog (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈BrNO₂ |

| Stereochemistry | E / trans configuration |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Benzene Ring to C=C Plane) | 7.31 (3)° |

| Key Intermolecular Contact | Br···O [3.168 (4) Å] |

Catalyst Development and Methodological Advances

Design and Application of Organocatalysts

While direct studies on the application of organocatalysts specifically for reactions involving (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene are not extensively documented, the broader field of organocatalysis offers significant potential. The nitroalkene functionality is a well-established Michael acceptor, and its reactions are amenable to organocatalytic activation.

Research into the enantioselective reduction of β,β-disubstituted nitroalkenes has led to the development of "universal" organocatalysts. organic-chemistry.orgnih.gov For instance, a highly effective organocatalyst has been shown to deliver nitroalkanes from a wide range of nitroalkenes with high enantioselectivity. organic-chemistry.org While not explicitly tested on this compound, such catalysts hold promise for the stereocontrolled reduction of its double bond. The general reaction is depicted below:

General scheme for the organocatalyzed reduction of a β,β-disubstituted nitroalkene.

Furthermore, the synthesis of β-nitrostyrene derivatives, the parent structure of the target compound, is often achieved through Henry reactions (nitroaldol condensation) between an aldehyde and a nitroalkane. These reactions can be effectively catalyzed by organocatalysts, such as amino acids or thiourea derivatives. For example, the condensation of 3-bromobenzaldehyde with nitroethane, a key step in the synthesis of this compound, could potentially be optimized using organocatalytic methods to enhance yield and selectivity.

Progress in Transition Metal Catalysis

The presence of the aryl bromide group in this compound makes it an ideal candidate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions offer powerful tools for carbon-carbon and carbon-heteroatom bond formation, allowing for significant molecular diversification.

Palladium-Based Catalysts

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for reactions involving aryl halides. The bromo substituent on the benzene (B151609) ring of this compound can readily participate in classic palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions.

The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.org While the nitropropene moiety within the target molecule could potentially complicate this reaction, carefully controlled conditions could allow for selective coupling at the aryl bromide position. A general representation of a Heck reaction is shown below:

General scheme for the Heck reaction.

The Suzuki-Miyaura reaction , which couples an aryl halide with an organoboron compound, is another highly relevant transformation. rsc.orgnih.gov This reaction is known for its mild conditions and high functional group tolerance. The application of a Suzuki-Miyaura coupling to this compound would enable the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 3-position of the benzene ring. Studies on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines demonstrate the feasibility of such reactions on functionalized aryl bromides. rsc.orgnih.gov

| Reaction | Catalyst System (General) | Potential Product from this compound |

| Heck Reaction | Pd(OAc)₂, PPh₃, Base | (E)-1-alkenyl-3-(2-nitroprop-1-enyl)benzene |

| Suzuki-Miyaura Reaction | Pd(PPh₃)₄, Base | (E)-1-aryl-3-(2-nitroprop-1-enyl)benzene |

Iridium-Based Catalysts

Iridium catalysts have shown remarkable activity in the reduction of nitroalkenes. mdpi.com Specifically, iridium-catalyzed reductions can chemoselectively transform α,β-disubstituted nitroalkenes into ketones under acidic conditions. mdpi.com This suggests that this compound could potentially be converted to 1-(3-bromophenyl)propan-2-one using an appropriate iridium catalyst. This transformation offers a synthetic route to ketones from readily available nitroalkenes. The proposed reaction is outlined below:

Proposed iridium-catalyzed reduction of this compound to a ketone.

Nickel and Iron Catalysts

Nickel and iron catalysts are emerging as more sustainable and cost-effective alternatives to precious metal catalysts like palladium. Nickel catalysts have been successfully employed in a variety of cross-coupling reactions of aryl bromides, including Heck-type reactions and couplings with nitriles. nih.govrsc.org Iron catalysts are particularly noted for their role in the reduction of nitro compounds. organic-chemistry.org While specific applications of nickel and iron catalysts to this compound are yet to be reported, the existing literature on related substrates suggests their potential for both cross-coupling at the aryl bromide site and reduction of the nitro group.

Green Chemistry Considerations in Catalyst Design and Reaction Conditions

The principles of green chemistry are increasingly influencing the development of catalytic methodologies. For reactions involving this compound and its derivatives, several green chemistry considerations are pertinent.

The synthesis of β-nitrostyrenes, the precursors to the target compound, has been explored using greener methods. Microwave-assisted organic synthesis (MAOS), for example, can dramatically reduce reaction times and simplify work-up procedures compared to conventional heating. rsc.org The use of environmentally benign solvents, such as water or ionic liquids, is another key aspect of green synthesis. researchgate.net

In the context of transition metal catalysis, the development of catalysts that can operate in aqueous media is a significant advancement. nih.gov For instance, palladium-catalyzed Suzuki cross-coupling reactions have been successfully carried out in neat water, eliminating the need for volatile organic solvents. nih.gov Furthermore, minimizing catalyst loading and using more earth-abundant metals like iron are important green chemistry goals. organic-chemistry.org The reduction of nitro compounds, a key transformation of the target molecule, can be achieved using environmentally friendly reducing agents and catalytic systems. mdpi.comresearchgate.net

Catalyst Reactivation and Recycling Studies

The economic and environmental viability of catalytic processes is greatly enhanced by the ability to recover and reuse the catalyst. For palladium-catalyzed cross-coupling reactions, significant effort has been devoted to developing recyclable catalytic systems. nih.gov Methodologies that allow for the recycling of the palladium catalyst in Heck and Sonogashira reactions have been reported, often involving the use of specific ligands and green solvent systems. nih.gov

For the reduction of nitro compounds, recyclable catalysts based on magnetic nanoparticles have been developed. For example, silver or gold nanoparticles supported on a magnetic core (e.g., Fe₃O₄) can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. nih.govmdpi.com While not yet applied to this compound, these approaches offer a clear pathway toward more sustainable catalytic transformations of this compound. The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, also simplifies separation and recycling. researchgate.net

Future Research Trajectories

Exploration of Undiscovered Reaction Pathways and Synthetic Transformations

The chemical architecture of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene invites a thorough investigation into its reactivity, with the potential to uncover novel reaction pathways and synthesize a diverse array of new molecules. The electron-deficient nature of the nitroalkene system makes it a prime candidate for a variety of nucleophilic addition reactions.

Future research should systematically explore the addition of a wide range of nucleophiles to the β-carbon of the nitroalkene. This could include carbon nucleophiles such as organometallic reagents and enolates, as well as heteroatom nucleophiles like amines, thiols, and alkoxides. Such reactions would lead to the formation of functionalized nitroalkanes, which are valuable synthetic intermediates.

Furthermore, the nitroalkene moiety is a versatile precursor for various cycloaddition reactions. sci-rad.com Its participation as a dienophile in Diels-Alder reactions with a variety of dienes could lead to the synthesis of complex cyclic and bicyclic structures containing the bromo-substituted phenyl group. sci-rad.com Similarly, [3+2] cycloaddition reactions with dipoles such as azides, nitrile oxides, and nitrones could provide access to a range of five-membered heterocyclic compounds. sci-rad.com

The bromine atom on the benzene (B151609) ring offers another handle for synthetic transformations. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the meta-position of the aromatic ring. The interplay between the reactivity of the nitroalkene and the bromo-aromatic moiety could lead to the development of novel tandem or cascade reactions, providing rapid access to complex molecular architectures. A summary of potential reaction pathways is presented in Table 1.

| Reaction Type | Potential Reactants | Potential Products |

| Michael Addition | Organometallics, Enolates, Amines, Thiols | Functionalized Nitroalkanes |

| Diels-Alder Cycloaddition | Conjugated Dienes | Substituted Cyclohexenes |

| [3+2] Cycloaddition | Azides, Nitrile Oxides, Nitrones | Five-membered Heterocycles |

| Suzuki Coupling | Boronic Acids/Esters | Biaryl Compounds |

| Heck Coupling | Alkenes | Substituted Styrenes |

| Sonogashira Coupling | Terminal Alkynes | Aryl Alkynes |

Development of Highly Sustainable and Atom-Economical Methodologies

In line with the principles of green chemistry, a significant future research direction will be the development of sustainable and atom-economical methods for the synthesis and transformation of this compound. ijnc.ir Atom economy is a critical metric for assessing the efficiency of a chemical process, aiming to maximize the incorporation of reactant atoms into the final product. jk-sci.comnih.gov

The current synthesis of nitroalkenes often involves condensation reactions followed by dehydration, which can generate stoichiometric byproducts. Future research should focus on developing catalytic methods that minimize waste. For instance, the direct nitration of 3-bromostyrene derivatives using greener nitrating agents could be a more atom-economical approach. The use of catalytic systems that can be recycled and reused will also be a key aspect of developing sustainable processes. researchgate.net

The choice of solvents and reagents is another crucial factor in the sustainability of a synthetic route. researchgate.net Research into the use of environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, for the reactions of this compound would be highly beneficial. researchgate.netresearchgate.net Additionally, the exploration of catalytic systems based on earth-abundant and non-toxic metals is a promising avenue.

Furthermore, chemoenzymatic and biocatalytic approaches could offer highly selective and environmentally friendly alternatives for the transformation of this compound. rsc.org Enzymes could be employed for stereoselective reductions of the nitro group or for other functional group interconversions under mild reaction conditions. A comparison of traditional versus sustainable approaches is outlined in Table 2.

| Process | Traditional Method | Sustainable Alternative |

| Synthesis | Stoichiometric condensation/dehydration | Catalytic direct nitration |

| Solvents | Volatile organic compounds | Water, supercritical fluids, bio-solvents |

| Catalysts | Precious metal catalysts | Earth-abundant metal catalysts, organocatalysts |

| Transformations | Stoichiometric reagents | Biocatalytic and chemoenzymatic methods |

Predictive Modeling and Machine Learning in Reaction Design

The application of computational tools, particularly predictive modeling and machine learning, is set to revolutionize the way chemical reactions are designed and optimized. beilstein-journals.org For a molecule like this compound, these approaches can significantly accelerate the discovery of new reactions and the optimization of existing ones.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the molecule. mdpi.com This can provide insights into the regioselectivity and stereoselectivity of various reactions, guiding the design of experiments. mdpi.com For example, DFT can help predict the most likely site of nucleophilic attack on the nitroalkene or the preferred stereochemical outcome of a cycloaddition reaction.

Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions. sciencedaily.comnih.gov By developing models that can predict reaction yields, selectivity, and optimal reaction conditions, researchers can minimize the number of experiments required, saving time and resources. nih.govduke.edu These models can be particularly useful for exploring the vast chemical space of potential reactants and catalysts for the transformation of this compound.

Furthermore, machine learning can be used in retrosynthetic analysis to identify novel and efficient synthetic routes to the target molecule and its derivatives. By analyzing large databases of known reactions, these algorithms can propose synthetic pathways that may not be immediately obvious to a human chemist. The integration of these predictive tools into the research workflow will be a key driver of innovation in the study of this compound.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To translate laboratory discoveries into practical applications, the development of scalable and robust synthetic methods is essential. The integration of flow chemistry and automation offers a powerful platform for achieving this goal. europa.eu Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise manner, provides numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for straightforward scale-up. mdpi.comthieme-connect.de

The synthesis of this compound and its subsequent transformations could be adapted to flow-based systems. gre.ac.uknih.gov This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The handling of potentially hazardous intermediates or reagents can also be made safer in a closed-loop flow system.

Automation can be coupled with flow chemistry to create self-optimizing systems. nih.govresearchgate.net By integrating online analytical techniques, such as spectroscopy and chromatography, the reaction output can be monitored in real-time. This data can then be fed into a control algorithm that automatically adjusts the reaction conditions to maximize the desired outcome. rsc.orgpeeriodicals.com Such automated platforms can rapidly screen a wide range of reaction parameters, significantly accelerating the optimization process. The development of a fully automated and scalable synthesis of this compound and its derivatives would be a significant step towards their potential application in various fields.

| Parameter | Batch Chemistry | Flow Chemistry |

| Scalability | Often requires re-optimization | Scaled by running for longer times |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time |

| Control | Difficult to precisely control parameters | Precise control over temperature, pressure, and time |

| Integration | Difficult to integrate multiple steps | Amenable to multi-step, continuous processes |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, and how are stereochemical outcomes controlled?

- Methodological Answer :

- Bromination : Begin with a benzene derivative substituted with a propenyl group. Bromination can be achieved using Br₂ in the presence of Fe or AlBr₃ as catalysts, typically in non-polar solvents like CCl₄ or CHCl₃ at room temperature. This ensures regioselectivity at the para position relative to the propenyl group .

- Nitration : Introduce the nitro group via nitration using HNO₃/H₂SO₄. The propenyl group’s electron-withdrawing nature directs nitration to the meta position. Steric and electronic factors must be optimized to favor the (E)-isomer .

- Stereochemical Control : Use bulky bases (e.g., K₂CO₃) during elimination steps to favor the thermodynamically stable (E)-configuration. Monitor via ¹H NMR (coupling constants: J ≈ 12–16 Hz for trans alkenes) .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), alkene protons (δ 5.5–7.0 ppm with coupling), and nitro group effects on neighboring carbons .

- IR : Confirm nitro stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Br stretches (~600 cm⁻¹) .

- X-ray Crystallography : Use SHELX (SHELXL for refinement) to resolve the (E)-configuration. Validate with R-factors (<5% for high-quality data) and ORTEP-3 for visualization .

Q. What are the key reactivity patterns of this compound in organic synthesis?

- Methodological Answer :

- Nucleophilic Substitution : The bromine atom undergoes SNAr reactions with amines or alkoxides in polar aprotic solvents (e.g., DMF, 60–80°C) .

- Alkene Functionalization : The nitropropenyl group participates in Michael additions or Diels-Alder reactions. Use electrophiles (e.g., HBr) under controlled conditions to avoid polymerization .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOE effects or coupling constants) be resolved to confirm the (E)-configuration?

- Methodological Answer :

- NOE NMR : Irradiate the alkene protons; (E)-isomers show no NOE between trans protons, while (Z)-isomers exhibit cross-peaks .

- Computational Modeling : Compare experimental coupling constants with Density Functional Theory (DFT)-calculated values (e.g., Gaussian or ORCA software) .

- Alternative Techniques : Use X-ray crystallography as a definitive method. Refine disordered regions with SHELXL’s PART instruction .

Q. What strategies mitigate competing side reactions during nitration (e.g., over-nitration or isomerization)?

- Methodological Answer :

- Temperature Control : Perform nitration at 0–5°C to slow reaction kinetics and improve selectivity .

- Solvent Choice : Use acetic acid as a solvent to stabilize the nitronium ion and reduce polysubstitution .

- In Situ Monitoring : Track reaction progress via TLC or HPLC to terminate before byproduct formation.

Q. How can crystallization challenges (e.g., poor diffraction quality) be addressed for X-ray analysis?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., hexane/EtOAc) for slow evaporation. Add co-solvents like DMSO to improve crystal habit .

- Twinned Data Handling : Use SHELXL’s TWIN command to refine twinned crystals. Validate with R₁ and wR₂ convergence metrics .

Q. What computational tools predict the compound’s reactivity in catalytic cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for Suzuki-Miyaura couplings (e.g., Br → Pd insertion) using software like Gaussian. Optimize ligand-electron effects .

- Molecular Dynamics : Simulate solvent and temperature effects on reaction pathways (e.g., GROMACS) to design optimal conditions.

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental UV-Vis spectra?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.